Sigma-1 Receptor Affinity: 1-Benzoyl-4-(2-chlorobenzyl)piperazine vs. 1-Benzoylpiperazine
The target compound 1-Benzoyl-4-(2-chlorobenzyl)piperazine demonstrates high sigma-1 receptor affinity with a Ki of 4.30 nM as measured by displacement of [3H]-(+)-pentazocine from guinea pig brain membranes [1]. In contrast, the closely related analog 1-benzoylpiperazine, which lacks the 2-chlorobenzyl substitution, exhibits negligible sigma opioid receptor binding with a Ki of 11,360 nM (human) [2].
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4.30 nM |
| Comparator Or Baseline | 1-Benzoylpiperazine: Ki = 11,360 nM |
| Quantified Difference | Approximately 2,640-fold higher affinity for the target compound |
| Conditions | [3H]-(+)-pentazocine displacement; guinea pig brain membrane (target compound); human sigma opioid receptor (comparator) |
Why This Matters
This 2,640-fold difference in binding affinity demonstrates that the 2-chlorobenzyl substitution is essential for sigma-1 receptor engagement, and substitution with the simpler 1-benzoylpiperazine analog would result in loss of therapeutically relevant target interaction.
- [1] BindingDB. BDBM50251208 (CHEMBL4088272). Affinity Data: Ki = 4.30 nM for sigma-1 receptor (guinea pig brain membrane, [3H]-(+)-pentazocine displacement). View Source
- [2] Santa Cruz Biotechnology. 1-Benzoylpiperazine (CAS 13754-38-6) Product Datasheet: Sigma opioid receptor Ki = 11,360 nM (human). View Source
